molecular formula C14H8N2O2S B14353311 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile CAS No. 90687-60-8

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile

Cat. No.: B14353311
CAS No.: 90687-60-8
M. Wt: 268.29 g/mol
InChI Key: QQYNZCJHWYEQRD-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is a complex organic compound that features a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions. One common method involves using iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach employs microwave-assisted synthesis in an ionic liquid medium, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives often utilizes continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

90687-60-8

Molecular Formula

C14H8N2O2S

Molecular Weight

268.29 g/mol

IUPAC Name

4-(1,3-dioxo-1,2-benzothiazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N2O2S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)19(16)18/h1-8H

InChI Key

QQYNZCJHWYEQRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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